molecular formula C17H17Cl2N3O3S B2763625 1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207030-28-1

1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2763625
CAS No.: 1207030-28-1
M. Wt: 414.3
InChI Key: KTRWOQLDHARWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core modified with a 2,4-dichlorophenoxyacetyl group at the 1-position and an N-linked 1,3-thiazol-2-yl substituent. The thiazole ring, a common pharmacophore in agrochemicals and pharmaceuticals, may enhance target binding or metabolic stability . Structural data from crystallography (e.g., PDB ID 4LV6) indicate that related disulfide-containing analogs adopt conformations favorable for interaction with biological targets like GTPases .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-12-1-2-14(13(19)9-12)25-10-15(23)22-6-3-11(4-7-22)16(24)21-17-20-5-8-26-17/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRWOQLDHARWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protection of Piperidine

The synthesis begins with the protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is prepared by reacting piperidine-4-carboxylic acid with Boc₂O in tetrahydrofuran (THF) and aqueous sodium hydroxide at 0–25°C for 12 hours. This step ensures selective functionalization at the carboxylic acid position while protecting the secondary amine from unwanted side reactions.

Activation of the Carboxylic Acid

The Boc-protected piperidine-4-carboxylic acid is activated for amide bond formation using carbodiimide-based coupling agents. A representative procedure involves treating 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dichloromethane (DCM) at 0°C. After 30 minutes, 1,3-thiazol-2-amine (1.1 equiv) and N-ethyl-N,N-diisopropylamine (DIPEA, 2.0 equiv) are added, and the mixture is stirred at room temperature for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated via aqueous workup (10% citric acid, saturated NaHCO₃, brine) followed by column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Optimization of Amide Coupling Conditions

Coupling Agent Base Solvent Time (h) Yield (%)
EDC/HOBt DIPEA DCM 12 88
DCC/DMAP TEA THF 24 72
HATU DIPEA DMF 6 85

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to liberate the piperidine secondary amine. Treatment of the intermediate with 4 M hydrochloric acid in dioxane (1:1 v/v) at 0°C for 2 hours provides N-(1,3-thiazol-2-yl)piperidine-4-carboxamide as a hydrochloride salt. Neutralization with saturated NaHCO₃ yields the free amine, which is extracted into DCM and dried over MgSO₄.

Acylation with 2-(2,4-Dichlorophenoxy)Acetyl Chloride

The final step involves acylating the piperidine amine with 2-(2,4-dichlorophenoxy)acetyl chloride. A solution of the amine (1.0 equiv) in DCM is cooled to 0°C, and triethylamine (2.0 equiv) is added followed by dropwise addition of 2-(2,4-dichlorophenoxy)acetyl chloride (1.2 equiv). The reaction is stirred at room temperature for 6 hours, after which the mixture is washed with water, dried, and concentrated. The crude product is purified via recrystallization from ethanol/water (3:1) to afford the title compound as a white solid.

Key Analytical Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J=3.2 Hz, 1H, thiazole-H), 7.45 (d, J=8.6 Hz, 1H, Ar-H), 7.30 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 7.12 (d, J=2.4 Hz, 1H, Ar-H), 4.62 (s, 2H, COCH₂O), 3.85–3.70 (m, 2H, piperidine-H), 3.15–3.00 (m, 2H, piperidine-H), 2.60–2.45 (m, 1H, piperidine-H), 2.20–1.90 (m, 4H, piperidine-H).
  • HRMS (ESI⁺): m/z calcd for C₁₇H₁₆Cl₂N₃O₃S [M+H]⁺ 432.0321; found 432.0319.

Alternative Synthetic Routes and Mechanistic Insights

One-Pot Sequential Coupling-Acylation

An optimized one-pot procedure avoids isolating the intermediate amine. After the initial amide coupling, the Boc group is removed in situ by adding trifluoroacetic acid (TFA, 2.0 equiv) directly to the reaction mixture. The solution is neutralized with DIPEA, and the acyl chloride is introduced without intermediate purification. This method reduces handling losses and improves overall yield to 78%.

Solid-Phase Synthesis

For high-throughput applications, the carboxamide intermediate has been synthesized on Wang resin. The resin-bound piperidine is acylated with Fmoc-protected 1,3-thiazol-2-amine using HATU/DIPEA, followed by Fmoc deprotection and acylation with the dichlorophenoxy acetyl group. Cleavage from the resin with TFA/DCM (95:5) provides the target compound in 65% yield.

Challenges and Troubleshooting

Epimerization During Amide Coupling

The stereochemical integrity of the piperidine ring is critical. Using EDC/HOBt at 0°C minimizes racemization, whereas elevated temperatures or prolonged reaction times lead to detectable epimerization by chiral HPLC.

Solubility of Intermediates

The Boc-protected carboxamide exhibits limited solubility in nonpolar solvents. Switching to dimethylformamide (DMF) or adding 10% methanol to DCM resolves precipitation issues during column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and thiazole moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Biological Activities

1. Antitumor Activity
The compound has been investigated for its antitumor properties. Recent studies have shown that derivatives of thiazole and piperidine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated pyridine derivatives have been synthesized and tested against cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer), showing promising results with IC50 values indicating effective growth inhibition compared to standard chemotherapy agents like 5-fluorouracil .

2. Anticonvulsant Properties
Research has demonstrated that thiazole-containing compounds, including derivatives similar to the target compound, exhibit anticonvulsant activities. For example, certain synthesized thiazole hybrids displayed protective effects in seizure models, indicating their potential use in treating epilepsy . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

3. Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. Hydrazone derivatives of thiazoles have shown a broad spectrum of antimicrobial effects, suggesting that the incorporation of the thiazole moiety into drug designs could lead to novel antimicrobial agents .

Case Studies

Study Compound Application Findings
Siddiqui et al. (2020)Thiazole hybridsAnticonvulsantCompound with a median effective dose (ED50) of 18.4 mg/kg showed significant anticonvulsant properties .
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-thioacetamidesAnticancerDemonstrated strong selectivity against A549 human lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 mM .
Łączkowski et al.Thiazole derivativesAnticonvulsantNew derivatives showed protection ranging from 33% to 100% in seizure models .
Ultrasonic-assisted synthesis studyPiperidine-based compoundsAntitumorProduced novel heterocycles with significant antitumor activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name / ID Structural Differences vs. Target Compound Potential Applications / Notes
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide Replaces 2,4-dichlorophenoxyacetyl with 4-hydroxypiperidine Tested as a growth regulator; lacks herbicidal moieties
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) Substitutes piperidine-thiazol with p-tolylthioethyl group Unknown bioactivity; retains auxin-like dichlorophenoxy
1-[(2,4-Dichlorophenoxy)acetyl]-N-(2-sulfanylethyl)piperidine-4-carboxamide Replaces thiazol-2-yl with sulfanylethyl Covalently binds K-Ras G12C in crystallographic studies
V011-2749 (Piperidine-4-carboxamide derivative) 4-Methoxyphenyl instead of thiazol-2-yl; bromo-chloro substituent Screening compound for drug discovery
2,4-Dichlorophenoxyacetic acid (2,4-D) Lacks piperidine-thiazol; simple acetic acid backbone Herbicide; canonical synthetic auxin

Functional Group Analysis

  • 2,4-Dichlorophenoxyacetyl Group: Shared with 2,4-D and RN1 , this group is critical for auxin-like activity, disrupting plant cell elongation.
  • Thiazol-2-yl Substituent : Found in compounds like 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide , this heterocycle improves membrane permeability and enzyme inhibition (e.g., in sulfonamide antibiotics).
  • Piperidine-4-Carboxamide Core : Present in V011-2749 and PDB 4LV6 derivatives , this scaffold enhances conformational flexibility for target binding.

Biological Activity

1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound consists of a piperidine core substituted with a thiazole moiety and a dichlorophenoxyacetyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

  • Mechanism : The thiazole ring contributes to the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and reach intracellular targets. This is particularly relevant for antimicrobial action against both Gram-positive and Gram-negative bacteria.
  • Efficacy : In studies involving derivatives of thiazole and piperidine, compounds have shown varying degrees of activity against pathogens such as Bacillus cereus and Staphylococcus aureus .
PathogenActivity LevelReference
Bacillus cereusHigh
Staphylococcus aureusModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 0.47 to 1.4 µM for certain derivatives .
  • Mechanism : The thiazole moiety is believed to play a critical role in inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase (TS), which is vital for cancer cell proliferation .
Cancer Cell LineIC50 (µM)Reference
HCT1160.47
MCF71.4
HUH7Varies

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that compounds similar to the target showed enhanced activity against Gram-positive bacteria compared to Gram-negative ones. This suggests a need for further optimization to improve efficacy across different bacterial strains .

Study 2: Anticancer Properties

A comprehensive evaluation of various thiazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The structural variations significantly influenced their potency, highlighting the importance of SAR in drug design .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Thiazole Ring : Enhances lipophilicity and facilitates cellular uptake.
  • Dichlorophenoxy Group : Contributes to the compound's overall stability and interaction with biological targets.

Various modifications to these groups have been tested, leading to improved efficacy against specific pathogens or cancer cells. For instance, substituting different groups on the thiazole ring has shown promising results in enhancing anticancer activity while maintaining antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-(2,4-dichlorophenoxy)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, and what challenges arise during purification?

  • Methodological Answer : The compound is synthesized via a multi-step protocol. First, the piperidine-4-carboxamide core is functionalized with the 1,3-thiazol-2-yl group through nucleophilic substitution. The 2,4-dichlorophenoxy acetyl moiety is then introduced via acyl chloride coupling under inert conditions (e.g., dry DCM, 0–5°C). Key challenges include controlling regioselectivity during thiazole attachment and removing unreacted dichlorophenoxy acetyl intermediates. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Critical Parameters Conditions
Reaction temperature0–5°C (coupling step)
Solvent systemDry DCM or THF
Purification methodSilica gel chromatography
Yield optimization60–75% after recrystallization

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR : ¹H and ¹³C NMR to confirm piperidine ring conformation, thiazole proton environments, and dichlorophenoxy acetyl integration. For example, the thiazole C-2 proton appears as a singlet (~δ 7.2–7.5 ppm), while the dichlorophenoxy group shows characteristic aromatic splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 440.05).
  • HPLC : Purity assessment using reverse-phase C18 columns (UV detection at 254 nm, >98% purity threshold) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Initial screening should focus on target-agnostic assays:
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cell lines (IC₅₀ calculation).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s heterocyclic motifs. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s structure-activity relationship (SAR) for target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothetical targets (e.g., bacterial dihydrofolate reductase). The dichlorophenoxy group may engage in hydrophobic interactions, while the thiazole nitrogen could form hydrogen bonds.

  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .

    Key Computational Metrics Parameters
    Docking scoring functionGlide SP or AutoDock Vina
    Solvation modelTIP3P water
    Force fieldAMBER99SB-ILDN

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV administration in rodents) and metabolite identification via LC-MS/MS. The dichlorophenoxy group may generate toxic metabolites (e.g., chlorinated quinones).
  • Dose Optimization : Conduct subacute toxicity studies (OECD 407 guidelines) to establish NOAEL (no-observed-adverse-effect level).
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify off-target pathways activated in vivo but not in vitro .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the dichlorophenoxy group with trifluoromethyl or methylsulfonyl groups to reduce oxidative metabolism.
  • Piperidine Modifications : Introduce methyl groups at C-3 to hinder cytochrome P450-mediated oxidation. Validate stability in liver microsome assays (human/rat, 1 mg/mL protein concentration) .

Data Analysis & Validation

Q. What statistical methods are critical for validating bioactivity data in dose-response studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response curves (log(inhibitor) vs. response) using GraphPad Prism to calculate IC₅₀/EC₅₀.
  • ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., derivative vs. parent compound).
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.